5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride
Description
5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₁₁H₁₀FN₃·2HCl and a calculated molecular weight of 275.92 g/mol (base compound: 203.22 g/mol + 72.92 g/mol for 2HCl). Its structure features a pyridine core substituted with a 3-fluorophenyl group at position 5 and amino groups at positions 3 and 4 (Figure 1). Key identifiers include:
The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridine-3,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;;/h1-6H,13H2,(H2,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKSLUWMAZNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956307-53-1 | |
| Record name | 5-(3-fluorophenyl)pyridine-3,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Nucleophilic Aromatic Substitution Followed by Nitro Reduction
The most widely reported method begins with 4-amino-3-nitropyridine (CAS: 2219-94-6) as the starting material.
Step 1: Formation of 5-(3-Fluorophenyl)-3-nitropyridin-4-amine
4-Amino-3-nitropyridine undergoes nucleophilic aromatic substitution with 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 100°C. The reaction exploits the electron-deficient pyridine ring to facilitate displacement of the nitro group by the aryl amine:
$$
\text{C}5\text{H}5\text{N}3\text{O}2 + \text{C}6\text{H}6\text{FN} \rightarrow \text{C}{11}\text{H}9\text{FN}3\text{O}2 + \text{H}_2\text{O}
$$
Key Conditions :
Step 2: Reduction of Nitro to Amine
The nitro group at the 3-position is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol. This step generates the diamine intermediate:
$$
\text{C}{11}\text{H}9\text{FN}3\text{O}2 + \text{Na}2\text{S}2\text{O}4 \rightarrow \text{C}{11}\text{H}{11}\text{FN}3 + 2\text{NaHSO}_3
$$
Optimization Insights :
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt:
$$
\text{C}{11}\text{H}{11}\text{FN}3 + 2\text{HCl} \rightarrow \text{C}{11}\text{H}{13}\text{Cl}2\text{FN}_3
$$
Purity : >98% (HPLC)
Palladium-Catalyzed Hydrogenation for Direct Nitro Reduction
An alternative route employs palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro groups, bypassing the need for sodium dithionite.
Reaction Scheme
$$
\text{C}{11}\text{H}9\text{FN}3\text{O}2 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{11}\text{FN}3 + 2\text{H}_2\text{O}
$$
Process Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Hydrogen Pressure | 0.1–10 MPa |
| Solvent | DMF or Ethanol |
| Temperature | 25–50°C |
| Yield | 75–90% |
Advantages :
Optimization of Critical Reaction Parameters
Analytical Characterization and Validation
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost Drivers | Scalability |
|---|---|---|
| Sodium Dithionite | Low catalyst cost, high waste | Moderate |
| Pd/C Hydrogenation | High catalyst recovery needed | High |
Chemical Reactions Analysis
5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that related pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. The incorporation of a fluorophenyl group enhances the biological activity of these compounds, potentially increasing their efficacy against various cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyridine derivatives have been reported to exhibit activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl moiety may contribute to enhanced interaction with bacterial targets, making these compounds promising candidates for developing new antibiotics .
Neurological Applications
Neuroprotective Effects
Pyridine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The inhibition of specific kinases involved in neurodegeneration has been a focal point of research. Compounds similar to 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride have shown potential in modulating pathways associated with neuronal survival and inflammation .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyridine-based compounds. The ability to inhibit pro-inflammatory mediators such as prostaglandins and nitric oxide has been documented, suggesting that this compound could serve as a lead compound for developing anti-inflammatory agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the pyridine ring and the fluorophenyl substituent affect biological activity. This research is essential for guiding the design of more potent derivatives with improved selectivity and reduced toxicity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Pyridine vs. Quinazoline Derivatives
- Target Compound: Pyridine core with diamino groups (positions 3,4) and 3-fluorophenyl substitution.
- D156844: Quinazoline core (positions 2,4-diamino) with a 2-fluorobenzyl-piperidinylmethoxy group.
Imidazopyridazine Derivatives
Substituent Effects
Halogenated Aryl Groups
- Target Compound: 3-Fluorophenyl group enhances lipophilicity (logP ~2.1 estimated) and metabolic stability compared to non-halogenated analogues.
- D152344 : 3-Chlorobenzoxyl group on quinazoline. Chlorine’s larger atomic radius may increase steric hindrance but improve halogen bonding.
- 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one : Combines Cl and CF₃ groups, offering distinct electronic effects for nucleophilic substitution.
Amino Group Positioning
- Ben-bis Impurity: Dihydropyridine with dicarboxylate esters and benzylpiperidine groups. The absence of diamino groups reduces hydrogen-bonding capacity compared to the target compound.
Physicochemical Properties
Biological Activity
5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorophenyl group and two amine groups. This structural configuration is crucial for its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyridine derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 2.18 to 3.08 μM, suggesting potential effectiveness in treating infections caused by these pathogens .
2. Antiviral Activity
Pyridine derivatives are also being explored for their antiviral properties. For example, certain compounds have demonstrated inhibitory effects against HIV-1 integrase and reverse transcriptase, with IC50 values reported as low as 2.95 μM . This suggests that this compound may also possess similar antiviral capabilities.
3. Antitumor Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, pyrimidine derivatives have been tested for their antitumor activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant potential . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding: Its structure allows for potential binding to receptors involved in cellular signaling pathways, influencing processes such as apoptosis in cancer cells or viral replication in infected cells.
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyridine derivatives:
- Antimicrobial Study: A study demonstrated that pyridine compounds showed superior antimicrobial activity compared to standard antibiotics like norfloxacin and fluconazole .
- Antiviral Research: Investigations into the antiviral properties of related compounds revealed promising results against HIV and other viral pathogens .
- Antitumor Efficacy: Research focusing on the cytotoxic effects of pyrimidine derivatives indicated that modifications in their structure could enhance their antitumor activity significantly .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Pyridine Derivative | 2.18–3.08 μM | S. aureus, E. coli |
| Antiviral | Pyridine Derivative | 2.95 μM | HIV-1 Integrase |
| Antitumor | Pyrimidine Derivative | <0.068 mg/mL | MDA-MB-231, HepG2 |
Q & A
Q. What are the key steps in synthesizing 5-(3-Fluorophenyl)pyridine-3,4-diamine dihydrochloride?
The synthesis typically involves fluorination and diamination of a pyridine scaffold. For analogous compounds (e.g., trifluoromethyl-substituted pyridines), trifluoromethylating agents and palladium-based catalysts are used under controlled temperatures (80–120°C) in anhydrous solvents like tetrahydrofuran. Post-synthetic purification via recrystallization or column chromatography ensures purity. Reaction optimization may require monitoring intermediates using HPLC or TLC .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl, F).
- X-ray Crystallography : Resolves crystal structure for absolute configuration verification (if single crystals are obtainable). PubChem-derived InChI and molecular formula data for similar compounds provide reference benchmarks .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers for disposal .
- First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd(OAc) vs. PdCl), solvent polarity, and reaction time.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. For fluorinated analogs, trifluoroacetic acid as a co-solvent enhances electrophilic fluorination efficiency .
Q. How to address discrepancies in biological activity data across different studies?
- Assay Standardization : Validate cell lines, incubation times, and controls (e.g., positive/negative controls for enzyme inhibition).
- Purity Verification : Re-analyze compound purity via HPLC and compare with prior studies.
- Structural Analog Comparison : Cross-reference activity data with structurally related compounds (e.g., 3-(3-chlorophenyl)pyridine derivatives) to identify substituent-specific trends .
Q. What strategies are effective in mitigating solubility issues during in vivo studies?
- Co-solvent Systems : Use cyclodextrins or DMSO/PBS mixtures (<1% v/v) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. How to validate the compound's stability under various storage conditions?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via LC-MS.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis exposure.
- Long-Term Stability : Monitor aliquots at -20°C and 4°C for 12–24 months .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
